3-Phenylcyclopentanone (CAS 64145-51-3) is a procurement-critical chiral building block and cyclic ketone utilized extensively in advanced organic synthesis and biocatalysis [1]. Featuring a cyclopentanone core with a phenyl substitution at the C3 position, it exists primarily as a low-melting solid or viscous oil at room temperature, distinguishing its handling profile from highly crystalline positional isomers[2]. The compound is valued for its specific desymmetrization potential, its steric environment that differentiates the C1-C2 and C1-C5 bonds, and its established role as a specialized substrate in asymmetric Baeyer-Villiger oxidations and transition-metal-catalyzed C-C bond activations [3].
Generic substitution of 3-phenylcyclopentanone with unsubstituted cyclopentanone, 2-phenylcyclopentanone, or six-membered homologs frequently fails due to profound differences in thermal properties, steric geometry, and bond activation thresholds [1]. Substituting with 2-phenylcyclopentanone introduces a high-melting solid (mp 126-127 °C) that severely complicates solvent-free processing and continuous flow dosing compared to the low-melting 3-isomer [2]. Furthermore, the specific placement of the phenyl group at C3 is strictly required to induce the steric strain necessary for transition-metal-catalyzed cleavage of the unstrained C1-C5 bond; generic cyclopentanones remain entirely unreactive under these advanced C-C activation conditions[3]. Finally, the five-membered ring avoids the rigid chair-conformation torsional deactivation seen in phenylcyclohexanes, ensuring predictable regioselectivity during aliphatic C-H oxygenation [4].
Procurement decisions for scale-up often hinge on material handling and processability. 3-Phenylcyclopentanone is a low-melting solid or oil (mp ~35 °C, bp 154-155 °C at 10 mmHg), whereas its positional isomer, 2-phenylcyclopentanone, is a highly crystalline solid with a melting point of 126-127 °C [1]. This ~90 °C difference in melting point makes the 3-isomer vastly more suitable for neat (solvent-free) reactions and continuous flow manufacturing, where highly crystalline intermediates pose severe line-clogging risks .
| Evidence Dimension | Melting Point and Physical State |
| Target Compound Data | 3-Phenylcyclopentanone: ~35 °C (Low-melting solid / oil) |
| Comparator Or Baseline | 2-Phenylcyclopentanone: 126-127 °C (High-melting solid) |
| Quantified Difference | ~90 °C reduction in melting point |
| Conditions | Standard ambient laboratory and manufacturing conditions |
Enables easier liquid dosing, solvent-free processing, and seamless integration into continuous flow chemistry workflows without line-clogging risks.
The catalytic activation of unstrained C-C bonds in simple cycloalkanones is notoriously difficult. However, the C3-phenyl substitution in 3-phenylcyclopentanone differentiates the C1-C2 and C1-C5 bonds, allowing selective rhodium-catalyzed cleavage of the less strained C1-C5 bond [1]. This specific substrate yields functionalized α-tetralones with 64% yield and an exceptional 94.5% chirality transfer over two steps [1]. Unsubstituted cyclopentanone completely lacks this steric differentiation and fails to undergo this reaction, making 3-phenylcyclopentanone an irreplaceable precursor for these advanced tetralone architectures.
| Evidence Dimension | Chirality Transfer and Yield in C-C Cleavage |
| Target Compound Data | 3-Phenylcyclopentanone: 64% yield of α-tetralone, 94.5% chirality transfer |
| Comparator Or Baseline | Unsubstituted Cyclopentanone: 0% yield (unreactive baseline) |
| Quantified Difference | 94.5% chirality transfer vs complete lack of reactivity |
| Conditions | Rhodium-catalyzed C-C activation using[Rh(C2H4)2Cl]2 and 2-aminopyridine co-catalyst in 1,4-dioxane |
Provides a direct, highly stereospecific synthetic route to functionalized α-tetralones that cannot be achieved using the generic cyclopentanone core.
During aliphatic C-H bond oxygenation, ring geometry dictates site-selectivity. 3-Phenylcyclopentanone undergoes functionalization predominantly at the most activated tertiary C-H bond, as the five-membered ring imparts minimal torsional deactivation [1]. In contrast, six-membered analogs like phenylcyclohexane suffer from significant torsional deactivation at the C-1 and C-2 positions due to their rigid chair geometries, leading to mixed or degraded site-selectivity[1]. This makes the cyclopentanone derivative a much more predictable substrate for late-stage radical oxidation.
| Evidence Dimension | Site-Selectivity in Radical C-H Functionalization |
| Target Compound Data | 3-Phenylcyclopentanone: High tertiary site-selectivity (minimal torsional deactivation) |
| Comparator Or Baseline | Phenylcyclohexane derivatives: Degraded site-selectivity (strong torsional deactivation at C-1/C-2) |
| Quantified Difference | Predictable tertiary activation vs mixed/deactivated site-selectivity |
| Conditions | Oxidation promoted by cumyloxyl radical (CumO•) or ethyl(trifluoromethyl)dioxirane |
Ensures predictable regiocontrol and higher yields in late-stage C-H functionalization workflows compared to six-membered ring analogs.
In enzymatic synthesis, 3-phenylcyclopentanone serves as a highly specific substrate for Baeyer-Villiger Monooxygenases (BVMOs), such as cyclohexanone monooxygenase (CHMO, EC 1.14.13.22) [1]. While generic cyclohexanone yields standard caprolactone, the oxidation of 3-phenylcyclopentanone specifically generates 4-phenyloxan-2-one, a chiral lactone critical for advanced pharmaceutical intermediates [1]. The unique steric bulk of the C3-phenyl group allows researchers to evaluate enzyme enantioselectivity and access specialized lactone geometries unavailable from unsubstituted precursors.
| Evidence Dimension | Enzymatic Conversion Product |
| Target Compound Data | 3-Phenylcyclopentanone: Yields chiral 4-phenyloxan-2-one |
| Comparator Or Baseline | Cyclohexanone: Yields generic epsilon-caprolactone |
| Quantified Difference | Generation of a 4-phenyl substituted oxanone ring vs a generic unsubstituted lactone |
| Conditions | Biocatalytic oxidation using cyclohexanone monooxygenase (CHMO) with NADPH and O2 |
Serves as a specialized, procurement-critical substrate for producing chiral phenyl-substituted lactones required in pharmaceutical synthesis.
Because 3-phenylcyclopentanone is a low-melting solid or oil (mp ~35 °C), it is the preferred choice for continuous flow chemistry and neat processing environments. Unlike the highly crystalline 2-phenylcyclopentanone (mp 126-127 °C), it can be easily dosed as a liquid at slightly elevated temperatures, eliminating the risk of line clogging and reducing the need for large solvent volumes[1].
For the synthesis of complex terpenoids and functionalized α-tetralones, 3-phenylcyclopentanone is the required precursor. Its C3-phenyl group enables rhodium-catalyzed activation of the unstrained C1-C5 bond-a reaction that fails completely with unsubstituted cyclopentanone-delivering the target tetralones with up to 94.5% chirality transfer[2].
In advanced medicinal chemistry workflows requiring late-stage C-H oxidation, 3-phenylcyclopentanone is prioritized over six-membered analogs. Its five-membered ring avoids the rigid chair-conformation torsional deactivation seen in phenylcyclohexanes, ensuring that radical-promoted oxygenation occurs predictably and selectively at the tertiary C-H bond [3].
When procuring substrates for enzymatic Baeyer-Villiger oxidations, 3-phenylcyclopentanone is specifically selected to produce 4-phenyloxan-2-one. It acts as a highly differentiated substrate for cyclohexanone monooxygenase (CHMO), providing access to chiral phenyl-substituted lactones that cannot be synthesized from generic cycloalkanone baselines [4].
Irritant